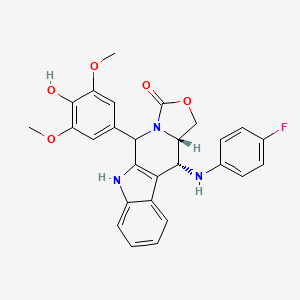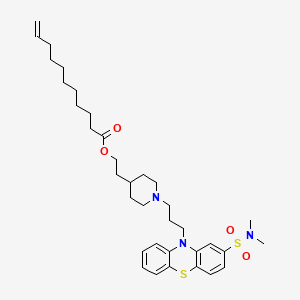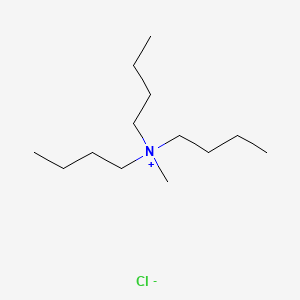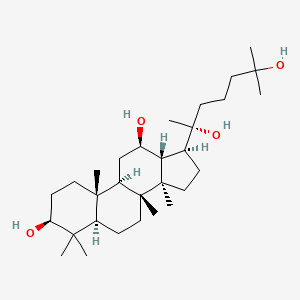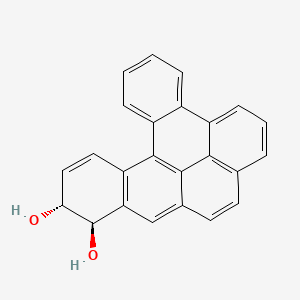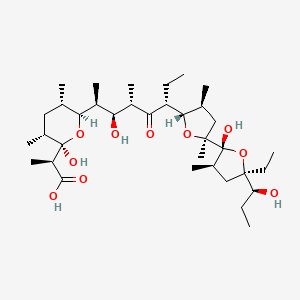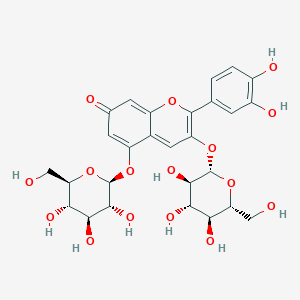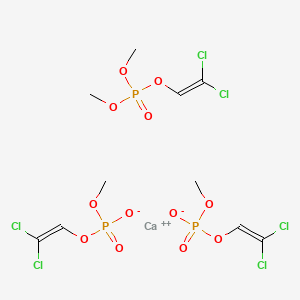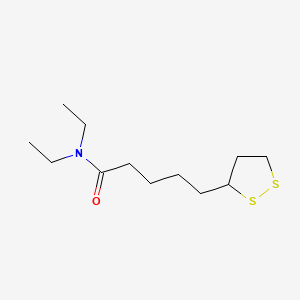![molecular formula C15H16N6 B1206131 N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The compound has been a subject of interest in chemical synthesis and transformation studies. For instance, the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone led to the formation of related compounds like 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, showcasing the direction of heterocyclization and possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003). Moreover, the synthesis and chemical transformations of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolines revealed the formation of aryl-substituted derivatives and the study of hydrolysis, oxidation, reduction, and alkylation of these compounds, adding to the understanding of their reactivity and potential applications (Lipson et al., 2006).
Biomedical Studies
The compound and its derivatives have been explored for potential biomedical applications. For instance, 2-Amino[1,2,4]triazolo[1,5-c]quinazolines, structurally similar to the compound , were identified as potent adenosine receptor antagonists, with synthetic strategies devised to access a broad range of derivatives including novel polyheterocyclic compounds. These studies led to the discovery of potent and selective antagonists, highlighting the potential biomedical applications of these compounds (Burbiel et al., 2016).
Synthetic Methodologies
Several studies have focused on developing novel synthetic methodologies for compounds structurally related to N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine. For example, a study demonstrated the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one ring systems under solvent-free conditions, highlighting an approach that contributes to green chemistry and offers a potential pathway for creating related compounds (Shaabani et al., 2006).
Eigenschaften
Produktname |
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine |
|---|---|
Molekularformel |
C15H16N6 |
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C15H16N6/c1-2-7-13-12(6-1)14(21-15(20-13)18-10-19-21)17-9-11-5-3-4-8-16-11/h3-5,8,10,17H,1-2,6-7,9H2 |
InChI-Schlüssel |
BMHHHRRRVQZUHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=NC=NN3C(=C2C1)NCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



